molecular formula C26H20N2OS2 B10873246 5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine

5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B10873246
M. Wt: 440.6 g/mol
InChI Key: RXIZSCQLCKFSKA-HPNDGRJYSA-N
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Description

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is a complex organic compound that features a thiazole ring, a chromene moiety, and a phenyl group with a methylsulfanyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chromene moieties can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The phenyl group with the methylsulfanyl substitution can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is unique due to its combination of the thiazole and chromene moieties with a phenyl group that has a methylsulfanyl substitution. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to similar compounds .

Properties

Molecular Formula

C26H20N2OS2

Molecular Weight

440.6 g/mol

IUPAC Name

(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)chromen-4-imine

InChI

InChI=1S/C26H20N2OS2/c1-17-25(19-8-4-3-5-9-19)28-26(31-17)27-22-16-24(18-12-14-20(30-2)15-13-18)29-23-11-7-6-10-21(22)23/h3-16H,1-2H3/b27-22+

InChI Key

RXIZSCQLCKFSKA-HPNDGRJYSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5

Origin of Product

United States

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